4-[Benzyl(methyl)sulfamoyl]benzoic acid
Overview
Description
4-[Benzyl(methyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound features a benzoic acid core substituted with a benzyl(methyl)sulfamoyl group. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Mechanism of Action
Target of Action
It is known that the compound is used widely in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
It is known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two organic groups, one of which is typically an organoboron reagent .
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may play a role in various biochemical reactions involving the formation of carbon-carbon bonds .
Result of Action
Given its role in organic synthesis , it can be inferred that it may contribute to the formation of new organic compounds through carbon-carbon bond formation .
Biochemical Analysis
Biochemical Properties
4-[Benzyl(methyl)sulfamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is crucial in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting cPLA2α, this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cPLA2α affects the downstream signaling pathways that rely on arachidonic acid metabolites . This can lead to changes in gene expression profiles related to inflammation and immune responses. Additionally, this compound may impact cellular metabolism by altering the availability of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cPLA2α, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of phospholipids to release arachidonic acid, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound may interact with other proteins and enzymes involved in related metabolic pathways, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cPLA2α and prolonged modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, there may be threshold effects leading to toxicity or adverse reactions. These effects can include disruptions in normal cellular functions, such as altered gene expression and metabolic imbalances. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cPLA2α and the arachidonic acid pathway . By inhibiting cPLA2α, the compound affects the production of arachidonic acid metabolites, which are crucial for various physiological processes, including inflammation and immune responses. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in lipid metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytosol and cellular membranes, where it can exert its inhibitory effects on cPLA2α. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α and other target proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, enhancing its efficacy in modulating biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and benzyl methyl sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The benzoic acid is first activated by the coupling agent, forming an intermediate that reacts with benzyl methyl sulfonamide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[Benzyl(methyl)sulfamoyl]benzoic acid is used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound is used in the production of specialty chemicals. Its reactivity and functional groups make it suitable for use in the manufacture of dyes, pigments, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the benzyl and methyl groups.
4-Carboxybenzenesulfonamide: Another sulfonamide derivative with a simpler structure.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
4-[Benzyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of both benzyl and methyl groups attached to the sulfonamide moiety. This structural feature can influence its reactivity and biological activity, distinguishing it from simpler sulfonamide derivatives.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFGNTLIOUHOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365922 | |
Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-40-6 | |
Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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